

Introduction: A Key Building Block in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: (6-Fluoropyridin-2-yl)methanamine

Cat. No.: B591784

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(6-Fluoropyridin-2-yl)methanamine, also known as 2-aminomethyl-6-fluoropyridine, is a fluorinated heterocyclic compound of significant interest to researchers in drug discovery and chemical synthesis. Its structure, which combines a reactive primary amine with a 6-fluoropyridine core, offers a unique combination of properties that are highly advantageous for the development of novel therapeutic agents. The strategic placement of the fluorine atom significantly modulates the electronic properties of the pyridine ring, influencing its pKa, metabolic stability, and potential for specific molecular interactions, such as hydrogen bonding and dipole interactions. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this versatile building block.

Physicochemical and Spectroscopic Profile

The fundamental properties of **(6-Fluoropyridin-2-yl)methanamine** are summarized below. It is important to note that while some data is derived from experimental sources, other values are computationally predicted and should be considered as such.

| Property | Value | Source |
|-------------------|--|---|
| IUPAC Name | (6-Fluoropyridin-2-yl)methanamine | - |
| Synonyms | 2-Aminomethyl-6-fluoropyridine, 6-Fluoro-2-pyridinemethanamine | [1] [2] |
| CAS Number | 205744-18-9 | [1] [2] [3] |
| Molecular Formula | C ₆ H ₇ FN ₂ | [2] |
| Molecular Weight | 126.13 g/mol | [2] |
| Appearance | Not specified (likely colorless to pale yellow liquid) | - |
| Boiling Point | 198 °C (Predicted) | [2] |
| Density | 1.18 g/cm ³ (Predicted) | [2] |
| Flash Point | 74 °C (Predicted) | [2] |
| Refractive Index | 1.526 (Predicted) | [2] |
| InChI Key | VZKASTPCSJWJIG-UHFFFAOYSA-N | [4] |

Spectroscopic Signature Analysis

While publicly available spectra for **(6-Fluoropyridin-2-yl)methanamine** are limited, its structure can be unequivocally confirmed using standard spectroscopic techniques. The following is an expert analysis of the expected spectral data, based on the compound's structure and data from analogous molecules^{[5][6][7]}.

- ¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the aminomethyl protons and the three aromatic protons on the pyridine ring.
 - Aromatic Region (δ 6.5-8.0 ppm): Three signals are expected. The proton at C5 (para to the fluorine) will likely appear as a triplet due to coupling with both the C4 and C3 protons.

The protons at C3 and C4 will appear as doublets or doublet of doublets. The fluorine atom will introduce additional long-range coupling (JHF), further splitting these signals.

- Aminomethyl Protons (-CH₂NH₂): A singlet or a broad singlet is expected around δ 3.8-4.0 ppm for the methylene (-CH₂-) protons.
- Amine Protons (-NH₂): A broad singlet, whose chemical shift is concentration and solvent-dependent, is expected for the amine protons, typically in the δ 1.5-2.5 ppm range.
- ¹³C NMR (Carbon NMR): The carbon spectrum will show six distinct signals.
 - Aromatic Carbons (δ 100-165 ppm): Five signals corresponding to the pyridine ring carbons. The carbon bearing the fluorine (C6) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and appear significantly upfield around δ 160-165 ppm. The other carbons will show smaller two- and three-bond couplings to fluorine.
 - Aliphatic Carbon (δ ~45 ppm): One signal for the methylene carbon (-CH₂-).
- IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups.
 - N-H Stretching: A pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
 - C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methylene group will be just below 3000 cm⁻¹.
 - C=N and C=C Stretching: Strong absorptions in the 1500-1600 cm⁻¹ region are characteristic of the pyridine ring.
 - C-F Stretching: A strong, characteristic absorption band in the 1200-1250 cm⁻¹ region, confirming the presence of the C-F bond.
- MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound.
 - Molecular Ion (M⁺): A prominent peak is expected at m/z = 126, corresponding to the molecular weight.

- Fragmentation: A key fragmentation pattern would be the loss of the amino group (-NH₂) to give a fragment at m/z = 110, or the loss of the aminomethyl group (-CH₂NH₂) to give the 6-fluoropyridinium cation at m/z = 96.

Synthesis and Purification Protocol

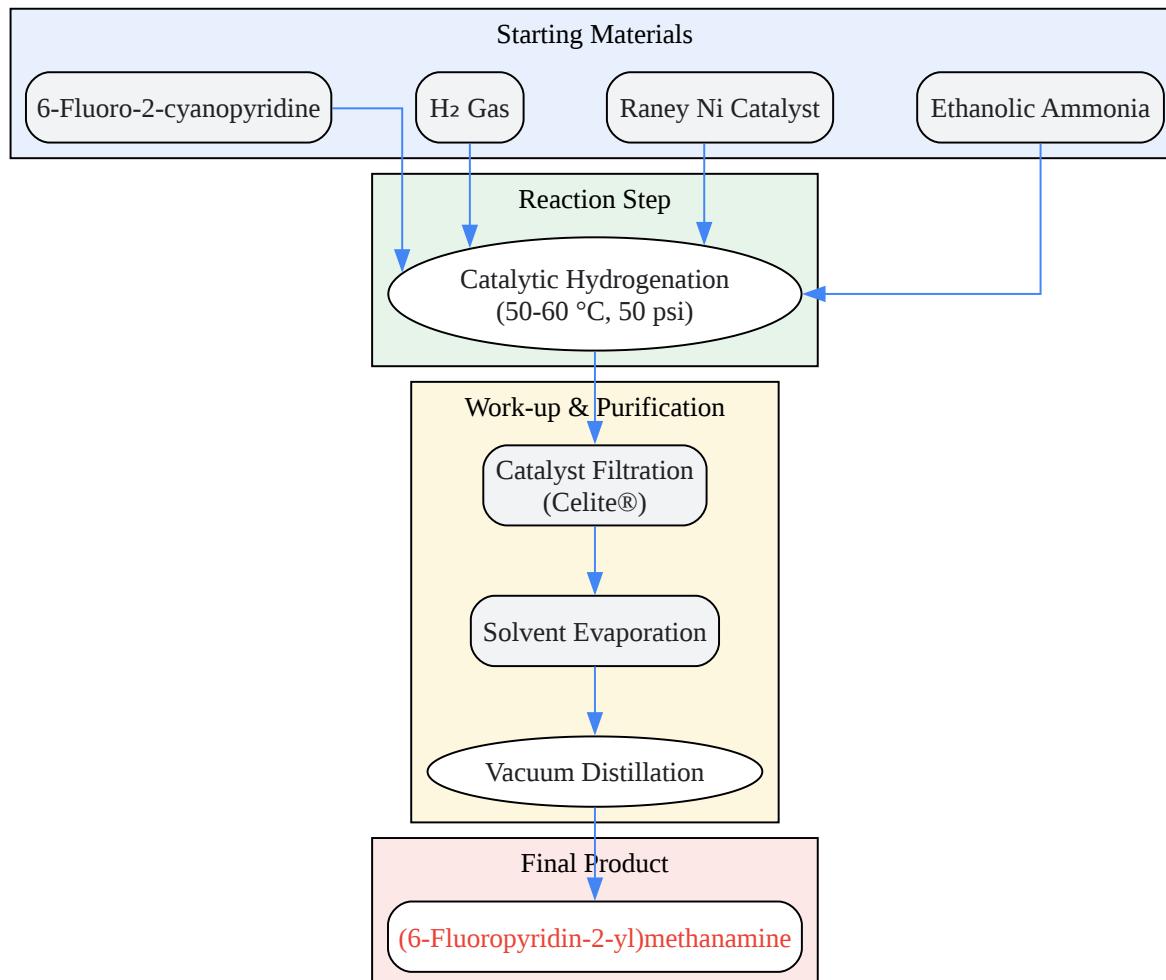
The most direct and industrially scalable synthesis of **(6-Fluoropyridin-2-yl)methanamine** involves the reduction of the corresponding nitrile, 6-fluoro-2-cyanopyridine. This precursor is accessible from commercially available materials. Catalytic hydrogenation is a preferred method due to its clean conversion and operational simplicity.

Experimental Protocol: Catalytic Hydrogenation of 6-Fluoro-2-cyanopyridine

Causality: This protocol uses Raney Nickel, a highly active and cost-effective catalyst for nitrile reduction. The use of ethanolic ammonia minimizes side reactions, such as the formation of secondary amines, by providing a large excess of ammonia to compete with the product amine for reaction with any intermediates.

- Reactor Setup: To a 500 mL stainless steel autoclave, add 6-fluoro-2-cyanopyridine (12.2 g, 100 mmol) and ethanol (200 mL).
- Catalyst Addition: Carefully add Raney Nickel (approx. 2.5 g, ~20% by weight, as a 50% slurry in water) to the solution under a nitrogen atmosphere.
- Ammonia Saturation: Cool the mixture to 0-5 °C and bubble ammonia gas through the solution for 30 minutes until saturation is achieved.
- Hydrogenation: Seal the autoclave. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen.
- Reaction: Heat the mixture to 50-60 °C and stir vigorously. Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 4-6 hours.
- Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

- Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 20 mL). Caution: The Raney Nickel filter cake is pyrophoric and should not be allowed to dry. Quench it carefully with water immediately after filtration.
- Purification: Concentrate the combined filtrate under reduced pressure to remove the ethanol. The resulting crude oil can be purified by vacuum distillation to yield **(6-Fluoropyridin-2-yl)methanamine** as a clear liquid.



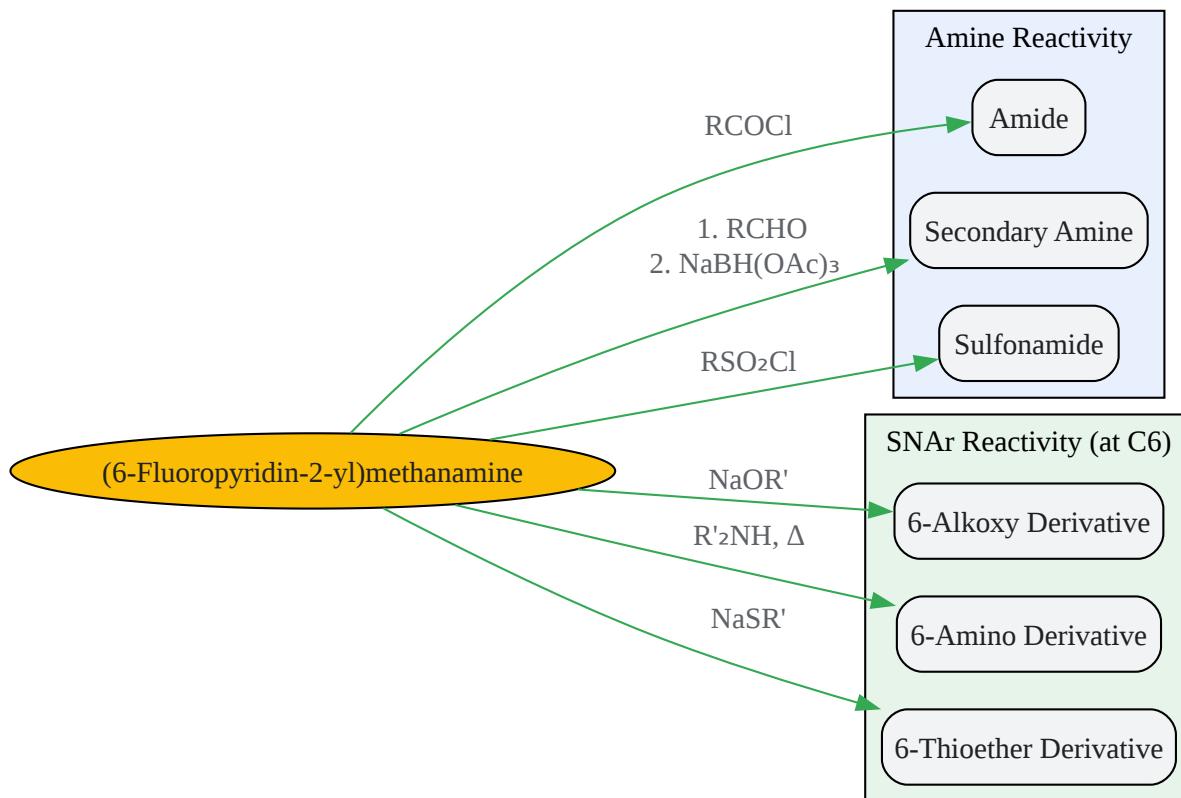
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Caption: Synthesis workflow for **(6-Fluoropyridin-2-yl)methanamine**.

Chemical Reactivity and Derivatization

The reactivity of **(6-Fluoropyridin-2-yl)methanamine** is dominated by its two key functional groups: the primary amine and the activated fluoropyridine ring.

- Reactions of the Aminomethyl Group: The primary amine is a versatile nucleophile and a base. It readily undergoes standard amine reactions such as:
 - Acylation/Amide Formation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form stable amides.
 - Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.
 - Sulfenylation: Reaction with sulfonyl chlorides to produce sulfonamides.
- Reactivity of the 6-Fluoropyridine Ring: The fluorine atom at the 2-position, along with the ring nitrogen, strongly activates the C6 position towards nucleophilic aromatic substitution (SNAr). Fluorine is an excellent leaving group in this context.^[8] This allows for the displacement of the fluoride ion by a variety of nucleophiles, a key strategy for building molecular complexity.
 - Displacement with O-nucleophiles: Reaction with alkoxides or phenoxides (e.g., sodium methoxide, sodium phenoxide) yields the corresponding 6-alkoxy or 6-aryloxy-2-aminomethylpyridines.
 - Displacement with N-nucleophiles: Reaction with primary or secondary amines, often at elevated temperatures, can replace the fluorine with a new amino substituent.^[9]
 - Displacement with S-nucleophiles: Thiolates can readily displace the fluoride to form 6-thioether derivatives.

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Caption: Key reactivity pathways of **(6-Fluoropyridin-2-yl)methanamine**.

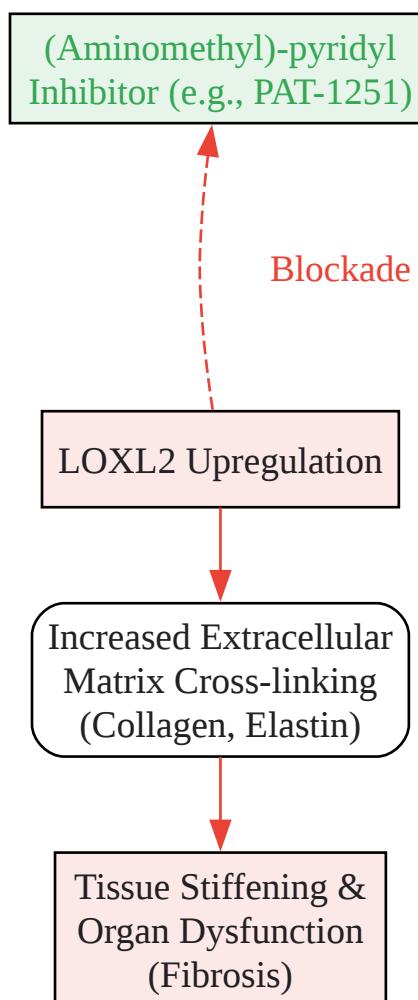
Applications in Medicinal Chemistry and Drug Discovery

Fluorinated heterocycles are cornerstones of modern drug design, and **(6-Fluoropyridin-2-yl)methanamine** is a prime example of a high-value building block.^[10] The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the basicity (pK_a) of the pyridine nitrogen, which can be critical for optimizing pharmacokinetic properties.^[10]

Case Study: Inhibitors of Lysyl Oxidase-Like 2 (LOXL2)

A compelling application of this scaffold is in the development of inhibitors for Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in the progression of fibrosis.^[11] Dysregulation of LOXL2 leads to excessive cross-linking of collagen and elastin in the extracellular matrix, a hallmark of fibrotic diseases.

Researchers developed a series of potent and selective LOXL2 inhibitors based on a substituted aminomethyl-pyridine core. The clinical candidate PAT-1251 incorporates a closely related (4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy moiety.^[11] In these structures, the aminomethyl pyridine portion serves as a crucial pharmacophore that likely interacts with the enzyme's active site. The strategic placement of substituents on the pyridine ring, enabled by synthetic handles like the fluorine in **(6-Fluoropyridin-2-YL)methanamine**, is critical for achieving potency and selectivity. This work underscores the value of this scaffold in generating clinical candidates for challenging disease targets.



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Caption: Role of LOXL2 in fibrosis and its inhibition.

Safety, Handling, and Storage

As a research chemical, **(6-Fluoropyridin-2-yl)methanamine** requires careful handling by trained professionals in a laboratory setting. While a specific, comprehensive safety profile is not available, data from closely related fluorinated and chlorinated aminopyridines provide a strong basis for safe handling protocols.[12][13][14][15]

- GHS Hazard Classification (Anticipated):
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautions for Safe Handling:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
 - Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12]
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly after use.[13]
 - Skin and Body Protection: Wear a lab coat and ensure full skin coverage.[12]
 - Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13]

- Storage:
 - Keep the container tightly closed.[13]
 - Store in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.[14]

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